3-(苯磺酰基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Phenylsulfamoyl)propanoic acid is a compound that is related to various research areas, including synthetic chemistry and biological activity. Although the provided papers do not directly discuss 3-(phenylsulfamoyl)propanoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties. These insights can be extrapolated to understand the characteristics of 3-(phenylsulfamoyl)propanoic acid.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including imination, coupling reactions, and the use of reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents (PhINSO2R) . For example, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate . Additionally, analogs of 3-(2-Aminocarbonylphenyl)propanoic acid are synthesized to improve in vitro and in vivo potencies, indicating the importance of side chain optimization in the synthesis of bioactive compounds .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy . These techniques provide detailed information about the molecular geometry, bond lengths, and bond angles, which are crucial for understanding the behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their molecular structure. For instance, the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can lead to different products depending on the reaction conditions, demonstrating the ambident-like reactivity of the ketone form . This suggests that 3-(phenylsulfamoyl)propanoic acid may also exhibit diverse reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and synthesis. For example, the separation of stereoisomers of a related compound by reverse phase high-performance liquid chromatography indicates the importance of stereochemistry in the physical properties of these molecules . Furthermore, the antioxidant and antimicrobial activities of certain derivatives highlight the potential biological relevance of these compounds .

科学研究应用

抗癌潜力

与 3-(苯磺酰基)丙酸具有相似结构的肉桂酸衍生物已被广泛研究其抗癌特性。这些化合物,包括各种肉桂酰酸、酯、酰胺和酰肼,已显示出对不同类型癌症具有显著的抗肿瘤功效。它们的化学多功能性允许多个反应位点,使其适用于作为传统和合成抗肿瘤剂的药物研究 (De, Baltas, & Bedos-Belval, 2011)。

对代谢紊乱的影响

绿原酸 (CGA) 等酚酸已显示出广泛的生物和药理作用,包括抗氧化、保肝、保护心脏、抗炎和神经保护作用。这些作用表明 3-(苯磺酰基)丙酸和类似化合物可能在管理和治疗代谢相关疾病(如糖尿病、心血管疾病和肥胖)方面具有潜在应用 (Naveed 等,2018)。

药物递送系统

开发 pH 和糖敏感的逐层 (LbL) 薄膜和微胶囊一直是增强药物递送机制的重点。此类系统旨在针对特定生理条件靶向递送和控制释放药物,表明 3-(苯磺酰基)丙酸等化合物在创建更有效和有针对性的治疗策略中具有潜在应用 (Sato 等,2011)。

安全和危害

未来方向

The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has been reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals . This suggests potential future directions for research into the medicinal applications of similar compounds like 3-(phenylsulfamoyl)propanoic Acid.

属性

IUPAC Name |

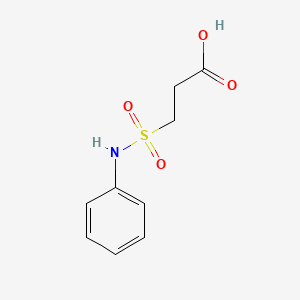

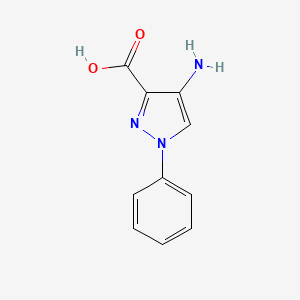

3-(phenylsulfamoyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRCRWSSMXOTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427684 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfamoyl)propanoic Acid | |

CAS RN |

61759-00-0 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)